molecular formula C26H22O7 B11609842 Ethyl 5-(2-methoxybenzoyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Ethyl 5-(2-methoxybenzoyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Cat. No.: B11609842
M. Wt: 446.4 g/mol
InChI Key: CAUQQZXHAVCQGS-UHFFFAOYSA-N
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Description

Ethyl 5-(2-methoxybenzoyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that includes benzofuran, methoxybenzoyloxy, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-methoxybenzoyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to esterification, benzoylation, and cyclization reactions under controlled conditions. Common reagents used in these reactions include ethyl chloroformate, methoxybenzoic acid, and methoxyphenylboronic acid. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Industrial methods may involve continuous flow reactions, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-methoxybenzoyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 5-(2-methoxybenzoyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-methoxybenzoyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 5-(2-methoxybenzoyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate include:

  • Ethyl 5-(2-hydroxybenzoyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
  • Ethyl 5-(2-methoxybenzoyloxy)-2-(4-hydroxyphenyl)-1-benzofuran-3-carboxylate
  • Ethyl 5-(2-methoxybenzoyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various scientific research applications.

Properties

Molecular Formula

C26H22O7

Molecular Weight

446.4 g/mol

IUPAC Name

ethyl 5-(2-methoxybenzoyl)oxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H22O7/c1-4-31-26(28)23-20-15-18(32-25(27)19-7-5-6-8-21(19)30-3)13-14-22(20)33-24(23)16-9-11-17(29-2)12-10-16/h5-15H,4H2,1-3H3

InChI Key

CAUQQZXHAVCQGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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